Cas no 2171563-01-0 (3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
- 3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
- 2171563-01-0
- EN300-1480718
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- Inchi: 1S/C26H22Cl2N2O5/c1-2-22(24(31)30-23-19(25(32)33)11-14(27)12-21(23)28)29-26(34)35-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12,20,22H,2,13H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: VABVIDOOAATQOH-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(=O)O)=C1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)Cl
Computed Properties
- Exact Mass: 512.0905772g/mol
- Monoisotopic Mass: 512.0905772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 105Ų
3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480718-0.05g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-0.1g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-0.25g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-0.5g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-1.0g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-2.5g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-5.0g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-10.0g |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1480718-50mg |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 50mg |
$407.0 | 2023-09-28 | ||
| Enamine | EN300-1480718-100mg |
3,5-dichloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171563-01-0 | 100mg |
$427.0 | 2023-09-28 |
3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
Comprehensive Overview of 3,5-Dichloro-2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171563-01-0)
3,5-Dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171563-01-0) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers and chemists frequently search for this compound due to its role in drug discovery, bioconjugation, and the development of novel therapeutic agents. The demand for high-purity Fmoc-protected amino acid derivatives like this compound has surged, driven by advancements in proteomics and biopharmaceuticals.
The compound's CAS No. 2171563-01-0 is a critical identifier for procurement and regulatory compliance. Its molecular structure combines a dichlorinated benzoic acid backbone with an Fmoc-protected amine, offering both stability and reactivity for selective coupling reactions. This dual functionality aligns with current trends in green chemistry and sustainable synthesis, as it minimizes side reactions and reduces waste. Users often inquire about its solubility, storage conditions, and compatibility with common SPPS resins, reflecting the growing emphasis on process optimization in peptide manufacturing.
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The compound's Fmoc group is pivotal for its deprotection under mild basic conditions, a feature highly valued in automated peptide synthesizers. FAQs often revolve around its cleavage efficiency and the impact of solvent choice on yield. Additionally, its chlorinated aromatic ring enhances electrophilic properties, making it a candidate for click chemistry applications—a trending area in bioconjugation techniques.
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Quality control protocols for 3,5-dichloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid emphasize HPLC purity and NMR characterization, addressing user concerns about batch consistency. Discussions on forums frequently explore its scalability and compatibility with continuous-flow chemistry, reflecting industry shifts toward lean manufacturing.
In summary, CAS No. 2171563-01-0 represents a versatile tool for modern chemical research, bridging gaps between traditional organic synthesis and cutting-edge biotechnological applications. Its alignment with hot topics like drug repurposing and precision therapeutics ensures its continued relevance in scientific literature and commercial catalogs.
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